molecular formula C14H15ClN2O2S B3265599 3-amino-4-chloro-N-ethyl-N-phenylbenzene-1-sulfonamide CAS No. 406927-73-9

3-amino-4-chloro-N-ethyl-N-phenylbenzene-1-sulfonamide

Cat. No.: B3265599
CAS No.: 406927-73-9
M. Wt: 310.8 g/mol
InChI Key: ADXNDRWIQBHXKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-amino-4-chloro-N-ethyl-N-phenylbenzene-1-sulfonamide is a chemical compound with the molecular formula C14H15ClN2O2S and a molecular weight of 310.8 g/mol . It is characterized by the presence of an amino group, a chloro group, an ethyl group, and a phenyl group attached to a benzene ring, which is further substituted with a sulfonamide group. This compound is typically found in a powder form and has a melting point of 112-113°C .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-4-chloro-N-ethyl-N-phenylbenzene-1-sulfonamide involves multiple steps, starting with the preparation of the benzene ring with the desired substituents. One common method involves the nitration of 4-chloro-N-ethyl-N-phenylbenzene-1-sulfonamide, followed by reduction to introduce the amino group. The reaction conditions typically involve the use of concentrated nitric acid and sulfuric acid for nitration, followed by catalytic hydrogenation for reduction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions

3-amino-4-chloro-N-ethyl-N-phenylbenzene-1-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include nitro derivatives, hydrocarbons, and substituted sulfonamides, depending on the specific reagents and conditions used .

Scientific Research Applications

3-amino-4-chloro-N-ethyl-N-phenylbenzene-1-sulfonamide has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.

    Medicine: The compound is investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

    Industry: It is utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-amino-4-chloro-N-ethyl-N-phenylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The amino and sulfonamide groups are key functional groups that enable the compound to bind to enzymes and receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or disruption of protein-protein interactions .

Comparison with Similar Compounds

Similar Compounds

  • 3-amino-4-chloro-N-methyl-N-phenylbenzene-1-sulfonamide
  • 3-amino-4-chloro-N-ethyl-N-tolylbenzene-1-sulfonamide
  • 3-amino-4-bromo-N-ethyl-N-phenylbenzene-1-sulfonamide

Uniqueness

3-amino-4-chloro-N-ethyl-N-phenylbenzene-1-sulfonamide is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. The presence of both an amino group and a sulfonamide group allows for versatile reactivity and potential therapeutic applications .

Properties

IUPAC Name

3-amino-4-chloro-N-ethyl-N-phenylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClN2O2S/c1-2-17(11-6-4-3-5-7-11)20(18,19)12-8-9-13(15)14(16)10-12/h3-10H,2,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADXNDRWIQBHXKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=CC=CC=C1)S(=O)(=O)C2=CC(=C(C=C2)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201221506
Record name 3-Amino-4-chloro-N-ethyl-N-phenylbenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201221506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

406927-73-9
Record name 3-Amino-4-chloro-N-ethyl-N-phenylbenzenesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=406927-73-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Amino-4-chloro-N-ethyl-N-phenylbenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201221506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-amino-4-chloro-N-ethyl-N-phenylbenzene-1-sulfonamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-amino-4-chloro-N-ethyl-N-phenylbenzene-1-sulfonamide
Reactant of Route 2
Reactant of Route 2
3-amino-4-chloro-N-ethyl-N-phenylbenzene-1-sulfonamide
Reactant of Route 3
Reactant of Route 3
3-amino-4-chloro-N-ethyl-N-phenylbenzene-1-sulfonamide
Reactant of Route 4
3-amino-4-chloro-N-ethyl-N-phenylbenzene-1-sulfonamide
Reactant of Route 5
3-amino-4-chloro-N-ethyl-N-phenylbenzene-1-sulfonamide
Reactant of Route 6
3-amino-4-chloro-N-ethyl-N-phenylbenzene-1-sulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.